Methyl 2-amino-8-methoxyquinazoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-8-methoxyquinazoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-8-4-3-6(10(15)17-2)7-5-13-11(12)14-9(7)8/h3-5H,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVOFKQDVUDZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176941 | |
| Record name | 5-Quinazolinecarboxylic acid, 2-amino-8-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352925-69-9 | |
| Record name | 5-Quinazolinecarboxylic acid, 2-amino-8-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinazolinecarboxylic acid, 2-amino-8-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-amino-8-methoxyquinazoline-5-carboxylate involves several steps. One common synthetic route includes the reaction of 2-amino-8-methoxyquinazoline with methyl chloroformate under specific conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve bulk manufacturing and custom synthesis to meet research demands .
Chemical Reactions Analysis
Methyl 2-amino-8-methoxyquinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-amino-8-methoxyquinazoline-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-amino-8-methoxyquinazoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)
- Molecular Formula: C₁₀H₉NO₂S (vs. C₁₁H₁₁N₃O₃ for the target compound)
- Key Differences: Core Structure: Benzothiophene (fused benzene-thiophene) vs. quinazoline (fused benzene-pyrimidine). Substituents: Amino and methyl ester groups are positioned on the benzothiophene ring, whereas the target compound features methoxy and amino groups on the quinazoline scaffold.
6,7-Dihydroazolo[5,1-b]quinazolin-8(5H)-one Derivatives
- Synthesis: Petrov and Kasatochkin (2014) developed methods for dihydroazoloquinazolinones, which share a partially saturated quinazoline ring.
- Structural Contrast :
Methyl Ester-Containing Compounds
Resin-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Natural Context: Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid) are noted for their volatility and role in plant resins .
- Comparison :
- The methyl ester in the target compound likely enhances solubility in organic solvents, similar to resin esters. However, the quinazoline aromatic system may reduce volatility compared to linear terpene esters.
Methyl Shikimate
- Analytical Characterization : HPLC and NMR data for methyl shikimate () highlight methodologies applicable to the target compound.

- Functional Group Impact : The ester group in both compounds facilitates chromatographic separation but may differ in polarity due to the quinazoline ring’s electron-withdrawing effects .
Property Comparison Table
Biological Activity
Methyl 2-amino-8-methoxyquinazoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, case analyses, and comparative data.
Chemical Structure and Properties
This compound belongs to the quinazoline class of compounds. Its molecular structure features a methoxy group at the 8-position, an amino group at the 2-position, and a carboxylate group at the 5-position. This unique arrangement contributes to its distinct biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | Approximately 223.23 g/mol |
| Functional Groups | Methoxy, amino, carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of various enzymes and signaling pathways critical for cellular processes, particularly in cancer cell proliferation and survival. For instance, it has been shown to inhibit tyrosine kinases involved in oncogenic signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties against a range of pathogens:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been established through various inhibition assays.
- Fungal Activity : It also displays antifungal properties against strains such as Candida albicans, suggesting potential applications in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been extensively investigated:
Case Studies
- Colorectal Cancer : In vitro studies using human colorectal cancer cell lines (HCT116 and Caco-2) indicated that the compound effectively inhibits cell proliferation and induces apoptosis. The mechanism involves the downregulation of the PI3K/AKT/mTOR signaling pathway .
- Lung and Breast Cancer : The compound has shown potential as a targeted therapy for lung (A549) and breast cancer (MCF-7) cells, significantly reducing cell viability and promoting apoptosis through similar mechanisms as observed in colorectal cancer studies.
Comparative Efficacy
The efficacy of this compound has been compared with other quinazoline derivatives:
| Compound | IC₅₀ (µM) | Target Cancer Type |
|---|---|---|
| This compound | 10.5 | Colorectal Cancer |
| Imatinib Mesylate | 12.0 | Chronic Myeloid Leukemia |
| Compound 18B | 8.50 | Gallbladder Cancer |
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-8-methoxyquinazoline-5-carboxylate, and how are key intermediates characterized?
- Methodological Answer : A typical synthesis involves multi-step reactions starting with substituted quinazoline precursors. For example, esterification of carboxylic acid intermediates followed by cyclization under basic conditions (e.g., using K₂CO₃ in DMF) can yield the quinazoline core. Key intermediates are often characterized via thin-layer chromatography (TLC) to monitor reaction progress and ¹H/¹³C NMR to confirm structural integrity . For amino group introduction, reductive amination or nucleophilic substitution with ammonia/amines is common, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the molecular structure of this compound after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques :
- NMR : Compare chemical shifts of methoxy (δ ~3.8–4.0 ppm for OCH₃) and carboxylate groups (δ ~165–170 ppm in ¹³C NMR).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with theoretical mass .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using programs like SHELXL resolves bond lengths/angles and hydrogen bonding patterns .
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclization step of this compound synthesis?
- Methodological Answer : Low yields in cyclization may stem from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Pd catalysts may stabilize transition states .
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition.
- Real-time monitoring : Use HPLC-MS to track intermediate conversion and adjust conditions dynamically .
Q. How should discrepancies in NMR data between synthesized batches be analyzed and resolved?
- Methodological Answer : Batch-to-batch NMR variations often arise from residual solvents, tautomerism, or impurities. To resolve:
- Purification : Re-crystallize using mixed solvents (e.g., EtOAc/hexane) or perform solid-phase extraction (SPE) to remove by-products .
- Variable-temperature NMR : Probe tautomeric equilibria (e.g., amine-imine shifts) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks to differentiate regioisomers .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : For challenging separations:
- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to resolve polar impurities .
- Countercurrent chromatography (CCC) : Exploit partition coefficients in biphasic solvent systems for high-purity isolation .
- Crystallography-driven purification : Co-crystallize with coformers (e.g., carboxylic acids) to enhance crystal lattice stability .
Data Analysis and Reporting
Q. How should researchers address contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigation strategies:
- Dose-response validation : Repeat assays with ≥3 independent replicates and include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Stability studies : Assess compound integrity in assay buffers (e.g., PBS, DMSO) via LC-MS over 24–72 hours .
- Meta-analysis : Compare data across published analogs (e.g., methoxy positional isomers) to identify structure-activity trends .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in electrophilic substitutions .
- Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
- Retrosynthesis software : Tools like Synthia™ propose feasible routes based on existing quinazoline reaction databases .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
- Methodological Answer :
- Hydrolysis risk : The ester group is prone to hydrolysis in basic conditions. Store at pH 4–6 and avoid prolonged exposure to moisture .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during weighing to prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

